2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(5-bromo-N-methyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-11(5-9(13)14)8-4-6(10)2-3-7(8)12(15)16/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFORJLZSRAFPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269238 | |
| Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305790-78-7 | |
| Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305790-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-nitrophenyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid typically involves the following steps:
Nitration: The starting material, 5-bromo-2-nitroaniline, is synthesized by nitrating 5-bromoaniline using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitroaniline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Glycine: The methylated product is coupled with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-[(5-Amino-2-nitrophenyl)(methyl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiators are its bromo, nitro, and methylamino-acetic acid substituents. Comparisons with structurally related compounds (Table 1) reveal trends in bioactivity and physicochemical properties:
Impact of Substituents on Bioactivity
- For example, bromo-substituted analogs (e.g., 7l) exhibited MIC values as low as 93.7 µg/mL against E. coli, outperforming ampicillin (125 µg/mL) .
- Methylamino-Acetic Acid Moiety: Unlike morpholine or thiazolidinone hybrids (), the methylamino group may offer steric hindrance or alternative H-bonding sites, though its specific role requires empirical validation.
- Positional Effects : Ortho/para-substituted chloro or bromo groups (e.g., compound 7d) showed enhanced activity against Proteus vulgaris, suggesting meta-substitution (as in the target compound) may alter target binding .
Antioxidant Potential
While the compound’s antioxidant activity is unreported, structurally similar thiazolidinone-morpholine hybrids (e.g., 7f, 7h) demonstrated 94–98% DPPH inhibition at 400 µg/mL, comparable to ascorbic acid . The nitro group’s electron-withdrawing nature may enhance radical scavenging, though competing effects (e.g., steric hindrance) require validation.
Biological Activity
2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid is a compound of significant interest due to its complex structure and potential biological activities. Characterized by the molecular formula , it contains a bromine atom, a nitro group, and an amine functional group, contributing to its reactivity and biological profile. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and potential applications in medicine.
Chemical Structure and Properties
The structure of this compound includes:
- Bromine atom : Enhances the compound's reactivity.
- Nitro group : Known for its role in biological interactions.
- Amine functional group : Important for receptor binding and activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The presence of the nitro group suggests potential antimicrobial and anticancer activities, as seen in related compounds.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(5-bromo-2-nitrophenyl)acetate | Lacks amino group; potentially less reactive | |
| Methyl 2-(4-nitrophenyl)acetate | Different nitro position; varied biological activity | |
| N-Methyl-4-nitroaniline | No acetate group; simpler structure |
Pharmacological Studies
Research has focused on the pharmacodynamics of this compound, particularly its binding affinity to biological targets. One study indicated that compounds with similar structures can interact with DNA or proteins involved in cell signaling pathways, suggesting potential therapeutic effects against various diseases.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds demonstrated that derivatives containing nitro groups exhibited significant activity against several bacterial strains. For instance:
- E. coli : Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL.
- Bacillus mycoides : MIC values were similarly low, indicating strong antibacterial properties.
These findings suggest that this compound may possess comparable antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like nitro) enhances reactivity, while modifications to the amine or acetate groups can significantly alter potency. For example, replacing the amine with a sulfonamide group has been shown to maintain or enhance activity at certain receptors.
Table 2: Biological Activity Metrics
| Compound | Target Receptor | EC50 (nM) | Emax (%) |
|---|---|---|---|
| Compound A | OX1R | 293 | 100 |
| Compound B | OX2R | 638 | 90 |
| 2-Bromo-Nitrophenyl Acetic Acid | OX1R/OX2R | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(5-Bromo-2-nitrophenyl)(methyl)amino]acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by introducing the methylamino-acetic acid moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Bromination requires 0–5°C to minimize side reactions, while amide coupling may need 50–60°C.
- Catalysts : Use coupling agents like EDC/HOBt for efficient amide bond formation.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves nitro and bromo byproducts .
Q. How can the purity and identity of this compound be validated post-synthesis?
- Analytical Workflow :
HPLC/GC-MS : Confirm >95% purity using C18 columns (acetonitrile/water mobile phase).
NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitro and bromo substituents), methylamino singlet (δ 3.0–3.2 ppm).
- ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm), nitro group (δ 148–150 ppm).
Elemental Analysis : Match calculated vs. observed C, H, N, Br values (±0.4% tolerance) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the nitro and bromo groups?
- Crystallization Strategy : Co-crystallize with pyridine derivatives to stabilize hydrogen bonds (O–H⋯N). Use methanol/water (3:1) at 4°C for slow crystal growth .
- Data Collection/Refinement :
- Diffractometer Settings : MoKα radiation (λ = 0.71073 Å), 98 K temperature to reduce thermal motion.
- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Target R1 < 0.05 using iterative cycles with anisotropic displacement parameters .
Q. What experimental and computational approaches can reconcile conflicting data between NMR (solution) and X-ray (solid-state) conformations?
- Experimental :
- Variable-Temperature NMR : Assess rotational barriers of the methylamino group (e.g., coalescence temperature analysis).
- Solid-State NMR : Compare chemical shifts with X-ray-derived torsion angles .
- Computational :
- DFT Optimization : Use Gaussian with B3LYP/6-31G(d) to model solution vs. crystal environments.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on conformational flexibility .
Q. How can researchers design bioactivity assays to evaluate this compound’s enzyme inhibition potential?
- Assay Design :
Target Selection : Prioritize nitroreductases or bromodomain-containing proteins via docking (AutoDock Vina).
Kinetic Analysis : Use UV-Vis spectroscopy to monitor NADPH oxidation (λ = 340 nm) in nitroreductase assays.
IC50 Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., metronidazole for nitro groups) .
- Data Interpretation : Compare with structurally similar compounds (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid) to establish SAR .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in observed vs. calculated spectroscopic data (e.g., unexpected NMR splitting)?
- Root-Cause Analysis :
- Dynamic Effects : Check for restricted rotation (e.g., methylamino group) causing non-equivalent protons.
- Impurity Identification : Use HSQC/HMBC to trace unexpected signals to byproducts (e.g., dehalogenated species).
Q. What strategies improve the accuracy of computational models for this compound’s reactivity in aqueous vs. nonpolar environments?
- Solvent Modeling :
- Explicit Solvent MD : Simulate water/DMSO using TIP3P forcefields.
- COSMO-RS : Predict solvation free energy and pKa shifts (carboxylic acid group ≈ 2.5–3.0).
- Validation : Compare computed vs. experimental LogP (e.g., shake-flask method) to refine forcefield parameters .
Application-Oriented Questions
Q. How can this compound serve as a precursor for photoaffinity probes in target identification studies?
- Derivatization Protocol :
Azide Incorporation : Replace bromo with azide (NaN3, CuI catalysis).
Click Chemistry : React with alkyne-tagged proteins (CuAAC, 37°C, 2h).
- Validation : Confirm labeling efficiency via SDS-PAGE with fluorescent tags .
Q. What crystallographic challenges arise from the compound’s nitro group, and how can they be mitigated?
- Challenges :
- Disorder : Nitro groups often exhibit rotational disorder.
- Absorption : Bromine increases µ (absorption correction critical).
- Solutions :
- Multi-Component Refinement : Split nitro into two orientations with occupancy refinement.
- SADABS Correction : Apply empirical absorption (Tmin/Tmax > 0.5) during data scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
